4-(Boc-amino)-2-bromopyridine

Übersicht

Beschreibung

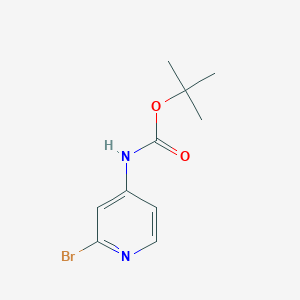

4-(Boc-amino)-2-bromopyridine is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of tert-butyl (2-bromopyridin-4-yl)carbamate typically involves the reaction of 2-amino-4-bromopyridine with tert-butyl carbamate. The reaction is carried out in water for 16 hours, followed by extraction with ethyl acetate (EtOAc). The combined EtOAc phases are dried and reduced in vacuo, and the final product is obtained after chromatography.

Analyse Chemischer Reaktionen

4-(Boc-amino)-2-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: It can react with aryl halides in the presence of palladium catalysts and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C10H13BrN2O2

Molecular Weight : 273.13 g/mol

IUPAC Name : tert-butyl N-(2-bromopyridin-4-yl)carbamate

CAS Number : 433711-95-6

The compound features a bromine atom at the 2-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical reactions.

Organic Synthesis

4-(Boc-amino)-2-bromopyridine serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its ability to undergo nucleophilic substitution reactions makes it useful for creating diverse chemical derivatives.

Medicinal Chemistry

The compound has garnered attention in drug development due to its potential biological activities. It is particularly noted for its role in inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: Inhibition of Prostate Cancer Cell Lines

A study investigated the effects of this compound on prostate cancer cell lines (LNCaP and PC3). Key findings included:

- Dose-dependent Inhibition : Treatment with concentrations from 10 µM to 100 µM resulted in significant reductions in cell viability.

- Mechanistic Insights : Western blot analysis indicated decreased phosphorylation of Akt and mTOR, confirming its role as an inhibitor of the PI3K/Akt/mTOR pathway.

Case Study 2: Assessment in Animal Models

In vivo studies using xenograft models demonstrated:

- Tumor Growth Reduction : Administration at doses ranging from 25 mg/kg to 100 mg/kg led to significant decreases in tumor size compared to control groups.

- Biomarker Analysis : Tumor tissues showed reduced levels of proliferative markers (Ki67) and increased apoptosis markers (Caspase-3), indicating effective tumor suppression.

Wirkmechanismus

The mechanism of action of tert-butyl (2-bromopyridin-4-yl)carbamate involves its reactivity with nucleophiles and its ability to participate in cross-coupling reactions. The bromine atom in the pyridine ring is a key site for substitution reactions, allowing the compound to form various derivatives. The tert-butyl carbamate group provides stability and protection during chemical transformations.

Vergleich Mit ähnlichen Verbindungen

4-(Boc-amino)-2-bromopyridine can be compared with other similar compounds, such as:

Tert-butyl (4-bromopyridin-2-yl)carbamate: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring.

Tert-butyl (4-bromophenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.

Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: This compound has an ethyl linker between the pyridine ring and the carbamate group, affecting its chemical properties.

These comparisons highlight the unique structural features and reactivity of tert-butyl (2-bromopyridin-4-yl)carbamate, making it a valuable compound in various fields of research.

Biologische Aktivität

4-(Boc-amino)-2-bromopyridine (CAS No. 433711-95-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines during chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer research.

- Targeting Kinase Pathways : Preliminary studies indicate that compounds similar to this compound can inhibit key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell proliferation and survival in cancer cells .

- DNA Interaction : Similar compounds have demonstrated the ability to induce DNA damage through the formation of reactive intermediates, leading to mutations and chromosomal anomalies.

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in oncology:

- Inhibition of Tumor Growth : In vitro studies have shown that derivatives of this compound can inhibit tumor cell growth by modulating specific signaling pathways involved in cancer progression .

- Selectivity : The selectivity of this compound for certain cancer cell lines indicates its potential for targeted therapy, minimizing effects on normal cells.

Case Study 1: Inhibition of Prostate Cancer Cell Lines

A study evaluated the effects of this compound on prostate cancer cell lines (LNCaP and PC3). The results indicated:

- Dose-dependent Inhibition : Treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability, with IC50 values determined for each cell line.

- Mechanistic Insights : Western blot analysis showed decreased phosphorylation of Akt and mTOR, confirming the compound's role in inhibiting the PI3K/Akt/mTOR pathway .

Case Study 2: Assessment in Animal Models

In vivo studies using xenograft models have demonstrated:

- Tumor Growth Reduction : Administration of this compound at doses ranging from 25 mg/kg to 100 mg/kg led to a significant decrease in tumor size compared to control groups.

- Biomarker Analysis : Analysis of tumor tissues revealed reduced levels of proliferative markers (Ki67) and increased apoptosis markers (Caspase-3), indicating effective tumor suppression.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYAZECOQNZWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426744 | |

| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433711-95-6 | |

| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.